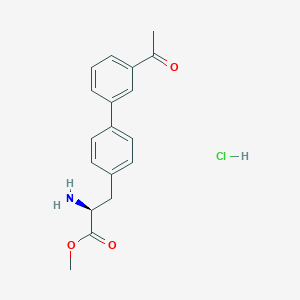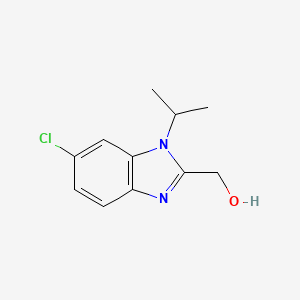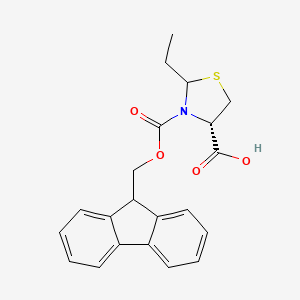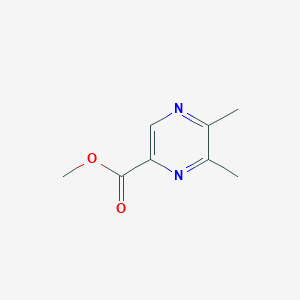
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride, commonly referred to as MABPA-HCl, is a novel small molecule that has been the subject of considerable scientific research in recent years. It is a synthetic compound that has a unique combination of properties, making it a promising candidate for a variety of applications. MABPA-HCl has been studied for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease, as well as its potential use as an anti-inflammatory agent. In addition, MABPA-HCl has been investigated as a potential tool for drug delivery, gene therapy, and gene silencing.
Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of “(S)-Methyl 3-(3’-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride”, but it appears that specific information on unique applications is not readily available in the public domain. This compound may be relatively new or niche in its use, leading to limited published research or discussions on its applications.
They may also be involved in chemical reactions such as the Suzuki coupling, which is used to synthesize complex organic compounds .
Propiedades
IUPAC Name |
methyl (2S)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-12(20)15-4-3-5-16(11-15)14-8-6-13(7-9-14)10-17(19)18(21)22-2;/h3-9,11,17H,10,19H2,1-2H3;1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOZEYFSFLUJDE-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)


![(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride](/img/structure/B1391437.png)



